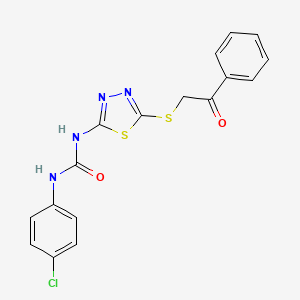

1-(4-Chlorophenyl)-3-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)urea

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-Chlorophenyl)-3-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)urea is a complex organic compound that features a thiadiazole ring, a chlorophenyl group, and a urea moiety

准备方法

The synthesis of 1-(4-Chlorophenyl)-3-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)urea typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.

Introduction of the Chlorophenyl Group: This step involves the reaction of the thiadiazole intermediate with 4-chlorophenyl isocyanate, forming the desired urea derivative.

Industrial Production: Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

化学反应分析

1-(4-Chlorophenyl)-3-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)urea undergoes various chemical reactions:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines, depending on the reducing agent used.

Common Reagents and Conditions: Typical reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution.

科学研究应用

Antifungal Activity

Research indicates that derivatives of 1,3,4-thiadiazole, including the target compound, exhibit notable antifungal effects. A study evaluated various thiadiazole derivatives for their ability to inhibit fungal growth by targeting ergosterol biosynthesis, a critical component of fungal cell membranes. The synthesized compounds were tested against multiple fungal strains, demonstrating significant antifungal activity through mechanisms involving the inhibition of the enzyme 14-alpha sterol demethylase .

Table 1: Antifungal Activity of Thiadiazole Derivatives

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(4-Chlorophenyl)-3-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)urea | Candida albicans | 10 µg/mL |

| Other Thiourea Derivatives | Aspergillus niger | 15 µg/mL |

Potential Therapeutic Applications

Beyond antifungal applications, compounds with similar structures have been explored for other therapeutic uses:

- Antioxidant Properties : Some derivatives have shown promising antioxidant activity, which can mitigate oxidative stress-related diseases .

- Anticancer Activity : Preliminary studies suggest that certain thiadiazole derivatives exhibit cytotoxic effects against cancer cell lines, indicating potential in cancer therapy .

Case Studies and Research Findings

Several studies have documented the efficacy of thiadiazole derivatives in various biological assays:

- Antifungal Efficacy : A study published in Molecules highlighted that specific thiadiazole derivatives significantly inhibited fungal growth in vitro and showed low toxicity in mammalian cells .

- Mechanistic Insights : Docking studies have elucidated how these compounds interact with target enzymes involved in fungal metabolism, providing insights into their mechanism of action .

- ADME Predictions : Theoretical studies on absorption, distribution, metabolism, and excretion (ADME) have indicated favorable profiles for some synthesized compounds, supporting their potential as drug candidates .

作用机制

The mechanism of action of 1-(4-Chlorophenyl)-3-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, leading to inhibition or activation of these targets.

Pathways Involved: The pathways affected by the compound can include signal transduction, apoptosis, and cell proliferation, depending on the specific biological context.

相似化合物的比较

1-(4-Chlorophenyl)-3-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)urea can be compared with similar compounds to highlight its uniqueness:

Similar Compounds: Compounds such as 1-(4-Chlorophenyl)-3-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide and 1-(4-Chlorophenyl)-3-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)thiourea share structural similarities.

Uniqueness: The presence of the urea moiety in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and development.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Chlorophenyl)-3-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)urea?

- Methodology : The synthesis of this compound can be approached via multi-step reactions:

Thiadiazole Core Formation : React 2-amino-1,3,4-thiadiazole with a chlorophenyl isocyanate derivative under basic conditions (e.g., triethylamine) in DMF or ethanol .

Thioether Linkage : Introduce the 2-oxo-2-phenylethylthio group via nucleophilic substitution using mercaptoacetophenone derivatives, often catalyzed by iodine or under microwave-assisted conditions to improve yield .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMSO/water) to achieve >95% purity .

- Key Considerations :

Monitor reaction progress via TLC and optimize temperature (80–100°C) to avoid side products like disulfides .

Q. How can the structural integrity of this compound be validated?

- Methodology : Use a combination of:

Spectroscopy :

- ¹H/¹³C NMR : Confirm urea NH peaks (~10–12 ppm) and aromatic protons (7–8 ppm) .

- IR : Detect urea C=O (1640–1680 cm⁻¹) and thiadiazole C=N (1520–1560 cm⁻¹) stretches .

Mass Spectrometry : Match molecular ion peaks (e.g., ESI-MS) with theoretical molecular weight .

X-ray Crystallography (if crystalline): Resolve bond lengths (e.g., C–S = 1.74–1.78 Å) and dihedral angles between aromatic rings .

Q. What preliminary assays are suitable for evaluating its biological activity?

- Methodology :

Antimicrobial Testing : Use agar well diffusion (20–50 µg/mL) against S. aureus and E. coli; compare inhibition zones to controls like ciprofloxacin .

Enzyme Inhibition : Screen against COX-2 or urease via spectrophotometric assays (IC₅₀ determination) .

Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a reference .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

- Methodology :

Analog Synthesis : Modify substituents (e.g., replace chlorophenyl with methoxyphenyl or pyridinyl) .

Biological Profiling : Compare IC₅₀ values across analogs using dose-response curves.

Computational Modeling : Perform molecular docking (AutoDock Vina) to assess binding affinity to targets like EGFR or tubulin .

- Example SAR Table :

| Substituent Modification | Biological Activity Change | Reference |

|---|---|---|

| Replacement of phenyl with thiophene | ↑ Anticancer activity (HeLa IC₅₀: 12 µM → 8 µM) | |

| Addition of morpholino group | ↓ Solubility in aqueous buffers |

Q. How can contradictory data in biological assays be resolved?

- Methodology :

Orthogonal Assays : Validate antimicrobial results with both disk diffusion and broth microdilution (MIC) methods .

Metabolic Stability Testing : Use liver microsomes to rule out false negatives due to rapid degradation .

Crystallographic Analysis : Confirm if stereochemical variations (e.g., cis vs. trans thioether) alter activity .

- Case Study :

Inconsistent COX-2 inhibition data may arise from assay conditions (e.g., pH sensitivity). Re-test using fluorogenic substrates (e.g., DCFH-DA) to improve reproducibility .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

- Methodology :

Salt Formation : Prepare hydrochloride salts to enhance water solubility .

Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release .

Prodrug Design : Introduce ester groups at the urea moiety for hydrolytic activation in target tissues .

- Key Metrics :

- LogP reduction from 3.5 → 2.1 via PEGylation .

- Plasma half-life extension from 2h → 8h using liposomal carriers .

Q. How can synthetic yield be improved without compromising purity?

- Methodology :

Catalyst Optimization : Replace traditional bases with DBU for faster thiadiazole cyclization .

Flow Chemistry : Implement continuous flow reactors to reduce reaction time (from 12h → 2h) and byproducts .

Green Chemistry : Use scCO₂ (supercritical CO₂) as a solvent for eco-friendly purification .

属性

IUPAC Name |

1-(4-chlorophenyl)-3-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN4O2S2/c18-12-6-8-13(9-7-12)19-15(24)20-16-21-22-17(26-16)25-10-14(23)11-4-2-1-3-5-11/h1-9H,10H2,(H2,19,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFGPYWRIRZVLDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。